L-Tyrosinamide
Overview
Description
L-Tyrosinamide is an organic compound that belongs to the class of amino acid amides. It is derived from L-tyrosine, an essential amino acid, by replacing the carboxyl group with an amide group. The chemical formula of this compound is C9H12N2O2, and it has a molecular weight of 180.20 g/mol
Biochemical Analysis
Biochemical Properties
L-Tyrosinamide plays a role in various biochemical reactions. It interacts with enzymes such as bacterial tyrosinases, which possess biochemical characteristics that make them suited to applications requiring special operational conditions . The nature of these interactions involves the amide group and phenolic hydroxyl group of this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For instance, it has been found to interact with DNA aptamers, leading to changes in the structure of the DNA aptamer . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to DNA aptamers, leading to an induced fit binding . This binding interaction involves electrostatic interactions, hydrophobic effects, hydrogen bonding, and a binding-linked protonation process . The amide group and phenolic hydroxyl group of this compound play a vital role in this binding mechanism .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, in a study involving phosphothioate-modified aptamers, this compound was used to release the enzyme attached to nanoparticles . This suggests that this compound may have a role in the stability and degradation of certain biomolecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the L-tyrosine metabolic pathway . It interacts with enzymes such as transaldolase, enolase II, and the pentafunctional enzyme ARO1 . These interactions can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosinamide can be synthesized through several methods. One common approach involves the amidation of L-tyrosine. This reaction typically requires the activation of the carboxyl group of L-tyrosine, which can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a nucleophile like ammonia or an amine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of enzymatic catalysis, where enzymes like tyrosine ammonia-lyase are employed to convert L-tyrosine to this compound under controlled conditions. This method offers advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
L-Tyrosinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving amino acid derivatives and their reactivity.
Biology: this compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to L-tyrosine, which is involved in neurotransmitter synthesis.
Industry: This compound is used in the development of biosensors and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of L-Tyrosinamide involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as tyrosine hydroxylase, which converts it to catecholamines, important neurotransmitters in the brain. Additionally, this compound can bind to receptors and modulate their activity, influencing various physiological processes .
Comparison with Similar Compounds
L-Tyrosinamide is similar to other amino acid amides, such as L-phenylalaninamide and L-tryptophanamid. its unique structure, which includes a hydroxyl group on the aromatic ring, distinguishes it from these compounds. This hydroxyl group contributes to its distinct reactivity and biological activity .
List of Similar Compounds
- L-Phenylalaninamide
- L-Tryptophanamid
- L-Glutaminamide
- L-Asparaginamide
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMNVGMJJMLAE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198120 | |
Record name | Tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4985-46-0 | |
Record name | L-Tyrosinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4985-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-tyrosinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROSINAMIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05LU01CS4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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